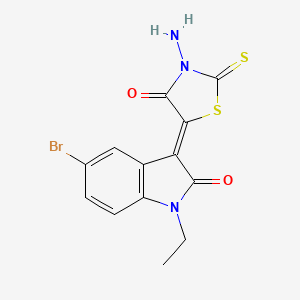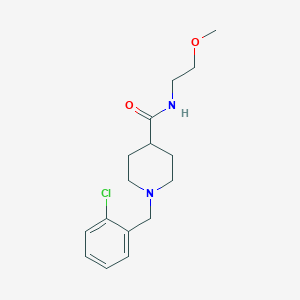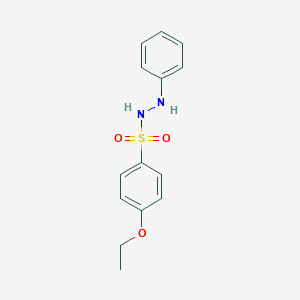
1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTF inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential to inhibit the function of the BPTF protein. BPTF is a transcriptional co-regulator that plays a critical role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer.
Mécanisme D'action
1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor works by binding to the bromodomain of this compound protein, which is responsible for recognizing and binding to acetylated histones. By inhibiting the function of the bromodomain, this compound inhibitor prevents the recruitment of this compound to chromatin and inhibits the transcriptional activity of this compound. This leads to the downregulation of genes that are critical for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor in lab experiments include its high potency and specificity for this compound protein, its ability to inhibit the transcriptional activity of this compound, and its potential therapeutic applications in cancer and neurological disorders. The limitations of using this compound inhibitor in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis and characterization, and the potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor. One direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound inhibitor in animal models to determine its safety and efficacy. Further studies are also needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound inhibitor in cancer and neurological disorders. Finally, the development of more potent and selective this compound inhibitors may lead to the discovery of novel therapeutic agents for the treatment of cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor involves the reaction of 3-bromoaniline with trifluoroacetic acid and acetic anhydride to obtain 3-bromo-N-acetyl aniline. The obtained compound is then reacted with ethyl acetoacetate and hydrazine hydrate to obtain this compound. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
Applications De Recherche Scientifique
1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of this compound function has been shown to reduce the growth and proliferation of cancer cells and sensitize them to chemotherapy. This compound inhibitor has also been studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
1-[3-(3-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-7(19)18-11(20,12(14,15)16)6-10(17-18)8-3-2-4-9(13)5-8/h2-5,20H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYVVHTHBFVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)Br)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5011003.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B5011011.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)

![4-[1-cyano-2-(4-ethoxy-5-isopropyl-2-methylphenyl)vinyl]benzoic acid](/img/structure/B5011024.png)
![N-allyl-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5011031.png)
![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)


![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)